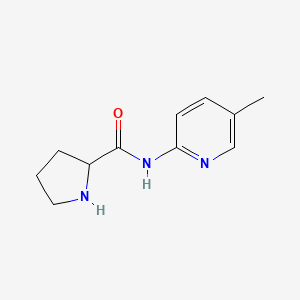![molecular formula C9H6F2N2S B13185820 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of the difluoromethyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of ethyl bromodifluoroacetate as a fluorine source . The reaction conditions often include a transition metal-free environment, which simplifies the process and reduces the need for expensive catalysts .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological molecules .
類似化合物との比較
4-Difluoromethyl pyrazole: Similar in structure but contains a pyrazole ring instead of a thiazole ring.
Difluoromethylated pyridines: These compounds share the difluoromethyl group but differ in the positioning and nature of other substituents.
Uniqueness: 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine is unique due to the combination of the thiazole and pyridine rings, along with the difluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C9H6F2N2S |
|---|---|
分子量 |
212.22 g/mol |
IUPAC名 |
2-(difluoromethyl)-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C9H6F2N2S/c10-8(11)9-13-5-7(14-9)6-1-3-12-4-2-6/h1-5,8H |
InChIキー |
JNWJEAZHYMIILV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CN=C(S2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185812.png)
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)
